molecular formula C7H6BrN3 B3026601 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1024741-95-4

4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B3026601
CAS No.: 1024741-95-4
M. Wt: 212.05
InChI Key: RMCHLDIYKXARCT-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 3rd position on the triazolo[1,5-a]pyridine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine involves a microwave-mediated, catalyst-free synthesis. This method utilizes enaminonitriles and benzohydrazides in a tandem reaction under microwave irradiation. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and eco-friendly approach that can be adapted for industrial applications. The methodology demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific reagents and conditions for these reactions are not extensively detailed in the literature.

Major Products: The major products formed from these reactions depend on the nature of the substituents introduced during the substitution reactions. For example, replacing the bromine atom with different nucleophiles can yield a variety of substituted triazolopyridine derivatives .

Scientific Research Applications

4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl substituents contribute to its reactivity and potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

4-bromo-3-methyltriazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-7-6(8)3-2-4-11(7)10-9-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCHLDIYKXARCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=CN2N=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679435
Record name 4-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024741-95-4
Record name 4-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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